methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNCKSXPPDNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226782 | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7588-36-5 | |
| Record name | 5-Methoxy-2-methylindole-3-acetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7588-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007588365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details two primary synthetic strategies: a well-documented route starting from indomethacin and the classical Fischer indole synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the successful synthesis of this target molecule.
Synthetic Strategies Overview
Two principal routes for the synthesis of this compound are presented:
-
Synthesis from Indomethacin: A two-step process involving the basic hydrolysis of indomethacin to the corresponding carboxylic acid, followed by esterification to yield the target methyl ester. This method is well-documented and provides a high overall yield.
-
Fischer Indole Synthesis: A classical and versatile approach for indole synthesis. This route involves the acid-catalyzed reaction of p-methoxyphenylhydrazine with methyl levulinate (methyl 4-oxopentanoate). While the general principles are well-established, a specific detailed protocol for this particular transformation is less commonly reported.
This guide will provide a detailed experimental protocol for the synthesis from indomethacin and a thorough description of the synthesis of the requisite precursors for the Fischer indole synthesis.
Route 1: Synthesis from Indomethacin
This synthetic pathway is a reliable method for obtaining the target compound in high purity and yield. The overall workflow is depicted below.
Caption: Synthetic workflow from Indomethacin.
Experimental Protocol: Synthesis from Indomethacin
Step 1: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
-
Dissolve indomethacin (3.00 g, 8.39 mmol) in 200 mL of 1 M sodium hydroxide (NaOH) solution.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction with 1 M hydrochloric acid (HCl), which will result in the formation of a precipitate.
-
Collect the precipitate by filtration.
-
Extract the filtrate three times with 100 mL portions of dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.
Step 2: Synthesis of this compound [1]
-
Dissolve the crude 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (1.12 g, 5.15 mmol) in 50 mL of methanol (MeOH).
-
Add trimethylsilyl chloride (TMSCl) (1.86 mL, 14.73 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.[1]
-
Quench the reaction by adding 50 mL of water.
-
Extract the aqueous mixture three times with 50 mL portions of DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of chloroform and ethyl acetate (10:1) as the eluent to afford the title compound as a brown solid.[1]
Quantitative Data: Synthesis from Indomethacin
| Step | Product | Starting Material | Yield (%) |
| 1 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | Indomethacin | Not specified |
| 2 | This compound | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | 83 |
Spectroscopic Data for this compound: [1]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.92 (s, 1H), 7.07 (d, J = 8.7 Hz, 1H), 7.01 (d, J = 2.0 Hz, 1H), 6.81–6.75 (m, 1H), 3.87 (d, J = 1.1 Hz, 3H), 3.68 (d, J = 1.0 Hz, 5H), 2.32 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 172.8, 154.1, 133.7, 130.2, 129.0, 111.1, 110.8, 104.1, 100.4, 55.9, 51.9, 30.3, 11.7.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis provides a convergent and elegant approach to the target molecule from simple, commercially available precursors. The general logic of this pathway is outlined below.
Caption: Fischer Indole Synthesis workflow.
Experimental Protocol: Precursor Synthesis for Fischer Indole Route
Step 1: Synthesis of p-Methoxyphenylhydrazine Hydrochloride
A common method for the preparation of p-methoxyphenylhydrazine hydrochloride is the diazotization of p-anisidine followed by reduction.
-
Prepare a solution of p-anisidine (4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated HCl (12 mL).
-
Cool the solution to -5 °C.
-
Add a solution of sodium nitrite (3.3 g, 46.40 mmol) in water (10 mL) dropwise over 15 minutes, maintaining the temperature at -5 °C.
-
Stir the reaction mixture for 1.5 hours.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (16.00 g, 84.40 mmol) in concentrated HCl (25 mL).
-
Add the SnCl₂ solution dropwise to the diazonium salt solution. A bulky precipitate will form.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Collect the precipitate by filtration and wash sequentially with water (20 mL), ethanol (12 mL), and diethyl ether (50 mL).
-
Dry the solid in vacuo to yield p-methoxyphenylhydrazine hydrochloride as a pink solid.
Quantitative Data: Precursor Synthesis
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| p-Methoxyphenylhydrazine hydrochloride | p-Anisidine | 77 | 160-162 (dec.) |
Spectroscopic Data for p-Methoxyphenylhydrazine hydrochloride:
-
¹H NMR (400 MHz, D₂O) δ: 6.94 (2H, d, J = 8.8 Hz), 6.84 (2H, d, J = 8.8 Hz), 3.64 (3H, s).
Step 2: Fischer Indole Synthesis (General Procedure)
While a specific protocol for the reaction of p-methoxyphenylhydrazine with methyl levulinate is not detailed in the searched literature, the general procedure for the Fischer indole synthesis is as follows:
-
Hydrazone Formation: p-Methoxyphenylhydrazine (or its hydrochloride salt) is reacted with methyl levulinate in a suitable solvent, often with mild acid or base catalysis, to form the corresponding hydrazone. This is typically a condensation reaction where water is removed.
-
Cyclization: The isolated or in situ generated hydrazone is then treated with a Brønsted or Lewis acid catalyst at elevated temperatures. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or zinc chloride. The reaction mixture is heated until the cyclization to the indole is complete.
-
Work-up and Purification: The reaction is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Conclusion
This guide has presented two viable synthetic routes for this compound. The synthesis from indomethacin is a well-documented and high-yielding procedure, making it a reliable choice for laboratory-scale preparation. The Fischer indole synthesis offers a more convergent approach from basic building blocks and is a powerful tool for the synthesis of a wide range of indole derivatives. The detailed protocols and data provided herein are intended to support researchers in the efficient and successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered interest within the scientific community, primarily due to its structural relationship to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. As a methyl ester of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (5MIAA), a known metabolite of indomethacin, this compound serves as a valuable subject for research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological significance, presenting data in a structured format for ease of reference and comparison.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl 5-Methoxy-2-methylindole-3-acetate, 5-Methoxy-2-methylindole-3-acetic acid methyl ester |
| CAS Number | 7588-36-5 |
| Molecular Formula | C13H15NO3[1] |
| Molecular Weight | 233.26 g/mol [1] |
| Appearance | Brown solid or viscous yellow oil that crystallizes upon seeding and cold storage. |
| Property | Value | Notes |
| Melting Point | 54-56 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol. Appears as a viscous oil, suggesting solubility in other organic solvents like dichloromethane and ethyl acetate. | Specific quantitative data in various solvents is not readily available. |
| pKa | Data not available | As an ester, the compound is not expected to have a significant pKa in the physiological range. |
| LogP (calculated) | 2.2 (XLogP3) | This calculated value suggests moderate lipophilicity. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.
Procedure:
-
Starting Material: 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (1 equivalent).
-
Reagents: Anhydrous methanol (in excess) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Reaction: The starting material is dissolved in anhydrous methanol. The acid catalyst is added cautiously.
-
Reflux: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude ester can be purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods. While specific data for the methyl ester is not extensively published, data for the closely related ethyl ester, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, provides a valuable reference.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Expected signals would include a singlet for the methyl ester protons around 3.7 ppm, a singlet for the methyl group on the indole ring, signals for the methylene protons of the acetate group, and aromatic protons corresponding to the indole ring.
-
¹³C-NMR: Expected signals would include a peak for the carbonyl carbon of the ester, carbons of the indole ring system, and the methyl and methylene carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1730 cm⁻¹. Other significant bands would include N-H stretching of the indole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.26).
Biological Activity and Signaling Pathway
Direct studies on the biological activity of this compound are limited in publicly available literature. However, its close structural relationship to indomethacin and its identity as the methyl ester of 5MIAA provide strong indications of its potential biological role. 5MIAA, a metabolite of indomethacin, has been shown to be an effective inhibitor of platelet aggregation.[2] This effect is believed to be mediated through the cyclooxygenase (COX) pathway, as the inhibitory action is eliminated by COX inhibitors.[2]
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane A2, a potent promoter of platelet aggregation.[3][4][5] Inhibition of COX enzymes reduces the production of thromboxane A2, thereby inhibiting platelet aggregation. It is plausible that this compound acts as a prodrug, being hydrolyzed in vivo to 5MIAA, which then exerts its anti-platelet effect through COX inhibition.
Below is a diagram illustrating the proposed mechanism of action based on the inhibition of the cyclooxygenase pathway, which is a key signaling cascade in platelet aggregation.
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ClinPGx [clinpgx.org]
- 5. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives have long been a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities. Among these, derivatives of 5-methoxy-2-methyl-1H-indole-3-acetic acid have garnered significant interest due to their therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate and its related derivatives, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been evaluated across various assays. The following tables summarize the available quantitative data, including IC50 values for anti-inflammatory and cytotoxic activities, and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.
Table 1: Anti-Inflammatory Activity of Indole-3-Acetic Acid Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Indole-3-acetic acid derivative UA-1 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 2.2 ± 0.4 | [1] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO Inhibition | RAW 264.7 | 10.992 | [2] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | IL-6 Inhibition | RAW 264.7 | 2.294 | [2] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | TNF-α Inhibition | RAW 264.7 | 12.901 | [2] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13d | NO Inhibition | RAW 264.7 | 19.969 | [2] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13d | IL-6 Inhibition | RAW 264.7 | 4.715 | [2] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13d | TNF-α Inhibition | RAW 264.7 | 22.044 | [2] |
Table 2: Cytotoxic Activity of Indole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-methyl-substituted benzimidazole derivative | MCF-7 | Not specified | 3.1 | [3] |
| 2-hydroxy-4-methoxy-substituted benzimidazole derivative | HCT 116, MCF-7, HEK 293 | Not specified | 2.2 - 4.4 | [3] |
| 2-hydroxy-substituted benzimidazole derivative | HCT 116, MCF-7, HEK 293 | Not specified | 1.2 - 5.3 | [3] |
| Oleoyl hybrid of a natural antioxidant (Compound 2) | HCT116 | Crystal Violet | 0.34 | [4] |
| Oleoyl hybrid of a natural antioxidant (Compound 1) | HCT116 | Crystal Violet | 22.4 | [4] |
Table 3: Antimicrobial Activity of Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff base triazole 5e | P. aeruginosa | 3.12 | [5] |
| Schiff base triazole 5f | K. pneumoniae | 3.12 | [5] |
| Indole-thiadiazole 2c | B. subtilis | 3.125 | |
| Indole-triazole 3c | B. subtilis | 3.125 | |
| Indole-triazole derivatives 1b, 2b-d, 3b-d | C. albicans | 3.125 | |
| 6-bromo-4-iodoindole | S. aureus | 20-30 | [6] |
| 4-bromo-6-chloroindole | S. aureus | 20-30 | [6] |
Experimental Protocols
Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
A common synthetic route to the title compound's ethyl ester involves the hydrolysis and subsequent esterification of indomethacin.[7]
-
Materials: Indomethacin, absolute ethanol, concentrated H₂SO₄, NaHCO₃ solution, diethyl ether, MgSO₄, cyclohexane.
-
Procedure:
-
A mixture of indomethacin (0.03 mol) in absolute ethanol (150 ml) and concentrated H₂SO₄ (6 ml) is refluxed for 6 hours.[7]
-
The mixture is cooled to room temperature and neutralized with NaHCO₃ solution.[7]
-
The ester separates as an organic layer, which is washed with water and extracted with diethyl ether (3 x 50 mL).[7]
-
The combined ether layers are dried over MgSO₄, filtered, and allowed to stand for 3-4 days until crystal formation.[7]
-
The solid product is collected and recrystallized from cyclohexane to yield pure ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[7]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials: Human cancer cell lines, complete cell culture medium, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidic isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[8]
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, test compound, standard antimicrobial agent (positive control), and solvent (negative control).
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.[8]
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with microorganism and a standard antimicrobial), a negative control (broth with microorganism and solvent), and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
-
Signaling Pathways and Mechanisms of Action
The biological activities of indole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Anti-Inflammatory Activity and the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[9][10][11]
Indole-3-acetic acid and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11] This inhibition can occur at various levels, including the suppression of IKK activation, prevention of IκBα phosphorylation and degradation, and blocking the nuclear translocation of NF-κB.[9][11]
Cytotoxic Activity and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[2][12][13][14][15][16] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt phosphorylates a plethora of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating pro-apoptotic proteins like Bad and activating anti-apoptotic factors.
Certain indole derivatives have been shown to induce cytotoxicity and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[12] This inhibition can lead to decreased cell proliferation, cell cycle arrest, and ultimately, programmed cell death.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data, particularly on their anti-inflammatory, cytotoxic, and antimicrobial properties, underscore their potential for the development of novel therapeutics. The elucidation of their mechanisms of action through key signaling pathways such as NF-κB and PI3K/Akt/mTOR provides a solid foundation for structure-activity relationship (SAR) studies and lead optimization.
Future research should focus on synthesizing a broader range of derivatives of the core scaffold and conducting systematic in vitro and in vivo evaluations to identify compounds with enhanced potency and selectivity. Further mechanistic studies are also warranted to fully unravel the molecular targets and signaling cascades modulated by these compounds. The comprehensive information presented in this guide aims to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of indole derivatives.
References
- 1. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 3. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. all-chemistry.com [all-chemistry.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a research chemical belonging to the indole class of compounds. It is structurally related to the well-known non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and its prodrug, Acemetacin.[1][2][3] This document provides a comprehensive technical overview of its chemical properties, synthesis, potential mechanism of action, and its relevance in the context of drug discovery and development.
Chemical and Physical Properties
This section summarizes the key chemical and physical identifiers for this compound.
| Property | Value | Reference |
| CAS Number | 7588-36-5 | [1] |
| Molecular Formula | C13H15NO3 | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-methoxy-2-methylindole-3-acetate, (5-methoxy-2-methyl-1H-indol-3-yl)acetic acid methyl ester | [1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Storage | +5°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, which is the core indole structure without the N-benzoyl group present in Indomethacin. A common method involves the hydrolysis of the N-benzoyl group from Indomethacin followed by esterification, or direct esterification of a commercially available indole-3-acetic acid derivative.
Synthesis from Indomethacin
A plausible synthetic route involves the hydrolysis of the N-(4-chlorobenzoyl) group from Indomethacin, followed by esterification. A similar procedure has been described for the synthesis of the corresponding ethyl ester.
Experimental Protocol:
-
Hydrolysis of Indomethacin: A mixture of Indomethacin (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a base (e.g., sodium hydroxide or potassium hydroxide) and heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The product, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Esterification: The resulting carboxylic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added, and the mixture is refluxed for several hours.
-
Final Purification: The reaction mixture is cooled, and the excess methanol is removed. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway from Indomethacin.
Biological Activity and Mechanism of Action
As a close structural analog of Indomethacin and a known impurity of Acemetacin, the primary biological activity of this compound is expected to be the inhibition of cyclooxygenase (COX) enzymes.
Relationship to Acemetacin and Indomethacin
Acemetacin is a prodrug that is metabolized in the body to Indomethacin, which is the active therapeutic agent.[4][5] Both Acemetacin and Indomethacin are potent non-selective inhibitors of COX-1 and COX-2.[5][6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] this compound is the methyl ester of the core indole structure of Indomethacin, lacking the N-(4-chlorobenzoyl) group which is known to be important for the high potency of Indomethacin.
Presumed Mechanism of Action: COX Inhibition
The presumed mechanism of action for this research chemical is the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. By blocking the active site of these enzymes, it would prevent the conversion of arachidonic acid into prostaglandin H2, the precursor for various other prostaglandins and thromboxanes. This would lead to a reduction in the inflammatory response.
Signaling Pathway Diagram
Caption: Inhibition of the prostaglandin synthesis pathway.
Quantitative Data
| Compound | Target | IC50 Value |
| Indomethacin | COX-1 | ~10-100 nM |
| Indomethacin | COX-2 | ~10-100 nM |
| This compound | COX-1 / COX-2 | Data not available (Expected to be higher than Indomethacin) |
Applications in Research
Given its profile, this compound can serve several purposes in a research setting:
-
Reference Standard: It is used as a reference standard for the identification and quantification of impurities in Acemetacin and Indomethacin drug products.
-
Starting Material: It can be used as a starting material for the synthesis of more complex indole derivatives and potential new drug candidates.
-
Structure-Activity Relationship (SAR) Studies: By comparing its biological activity (or lack thereof) to that of Indomethacin, researchers can better understand the contribution of the N-benzoyl group to the potency and selectivity of COX inhibition.
Conclusion
This compound is a valuable research chemical primarily due to its close structural relationship with the potent NSAIDs, Indomethacin and Acemetacin. While it is not expected to be a highly active compound itself, its utility as a reference standard, a synthetic precursor, and a tool for SAR studies makes it an important molecule for researchers in medicinal chemistry and drug development. Further biological evaluation is required to fully characterize its pharmacological profile.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 2-(5-METHOXY-1H-INDOL-3-YL)-2-OXOACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Indole-3-Acetate Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
Indole-3-acetate (IAA), a key signaling molecule in the plant kingdom, and its synthetic derivatives have emerged as a promising class of compounds with multifaceted therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into IAA derivatives, with a focus on their potential in oncology, neurodegenerative disorders, and infectious diseases. We present a detailed analysis of their mechanisms of action, supported by quantitative data from preclinical studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key signaling pathways to facilitate further investigation and development of this versatile chemical scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Indole-3-acetic acid (IAA), the primary auxin in plants, has long been studied for its role in regulating plant growth and development. More recently, scientific investigation has revealed that IAA and its derivatives possess a wide range of pharmacological activities in mammalian systems. These activities stem from their ability to modulate various cellular processes, including cell proliferation, apoptosis, inflammation, and microbial growth. This guide will delve into the core therapeutic areas where IAA derivatives have shown significant promise, providing the technical details necessary to advance their journey from preclinical discovery to potential clinical application.
Therapeutic Applications
Anticancer Activity
Indole-3-acetate derivatives have demonstrated significant potential as anticancer agents, primarily through a prodrug approach and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
One of the most explored strategies involves the use of IAA as a prodrug in combination with the plant enzyme horseradish peroxidase (HRP).[1][2] This enzyme can be targeted to tumor cells through antibody-directed enzyme prodrug therapy (ADEPT), gene-directed enzyme prodrug therapy (GDEPT), or polymer-directed enzyme prodrug therapy (PDEPT).[3] HRP catalyzes the oxidative decarboxylation of IAA, leading to the formation of highly reactive radical species.[1][4] These radicals can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and ultimately, apoptosis.[4] Halogenated derivatives of IAA have been shown to be particularly effective in this system.[1]
Beyond the prodrug approach, indole-3-acetate derivatives have been shown to inhibit cancer cell growth by targeting various cellular mechanisms. For instance, certain derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[5] With an average IC50 value of 50 nmol/L and strong in vitro inhibition of tubulin polymerization (IC50 = 2.52 μmol/L), a benzimidazole-indole derivative showed potent inhibitory effects on cancer cell proliferation.[5] Furthermore, a 30 mg/kg intraperitoneal injection of an indolyl derivative resulted in an 83.8% decrease in tumor cell growth and a 62.8% reduction in tumor weight in a mouse model.[5]
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Benzimidazole-indole derivative | Various | Tubulin Polymerization | 2.52 | [5] |
| Benzimidazole-indole derivative | Various | Cell Proliferation | 0.05 | [5] |
| Indole-thiophene complex (6a, 6b) | HT29, HepG2, HCT116, T98G | Cytotoxicity | Nanomolar range | [5] |
| Chalcone-indole derivative (12) | Various | Cell Proliferation | 0.22 - 1.80 | [5] |
| Indole-vinyl sulfone derivative (9) | Various | Tubulin Inhibition | Potent activity | [5] |
| Amino-acetamide derivative (28) | HCT116 | Cell Proliferation | 11.99 ± 1.62 | [5] |
| Amino-acetamide derivative (28) | PC-3 | Cell Proliferation | 14.43 ± 2.1 | [5] |
| IAA-D | HeLa (Cervical Cancer) | MTT Assay | 15.2 ± 1.8 | [6] |
| IAA-D | MCF-7 (Breast Cancer) | MTT Assay | 22.5 ± 2.5 | [6] |
| IAA-D | A549 (Lung Cancer) | MTT Assay | 35.1 ± 3.1 | [6] |
| IAA-D | HCT116 (Colon Cancer) | MTT Assay | 18.9 ± 2.2 | [6] |
| 2-(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 | MTT Assay | 6.43 ± 0.72 | [7] |
| 2-(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A549 | MTT Assay | 9.62 ± 1.14 | [7] |
| 2-(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A375 | MTT Assay | 8.07 ± 1.36 | [7] |
| Compound 1 | HTB-26 (Breast Cancer) | Crystal Violet Assay | 10 - 50 | [8] |
| Compound 2 | HCT116 (Colon Cancer) | Crystal Violet Assay | 0.34 | [8] |
Neuroprotective Effects
Indole-3-acetate and its derivatives have demonstrated significant neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in the central nervous system are often multifactorial, involving antioxidant, anti-inflammatory, and modulatory effects on specific signaling pathways.
Tryptophan metabolites, including indole-3-acetic acid, have been shown to reduce oxidative stress, inflammation, and neuronal apoptosis.[9] These effects are, at least in part, mediated through the activation of the G protein-coupled receptor 30 (GPR30)/AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway.[9] Upregulation of this pathway has been observed in vitro in HT-22 cells and in vivo in d-galactose-induced aging mice.[9]
Furthermore, indole derivatives can exert neuroprotective effects by modulating inflammatory responses in the brain. For instance, they can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in microglial cells.[10] This anti-inflammatory activity is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][12]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole-3-acetate derivatives have shown promising activity against a range of bacteria and fungi. Their antimicrobial effects can be attributed to various mechanisms, including the disruption of microbial membranes and the inhibition of biofilm formation.
Several studies have reported the synthesis of indole-3-acetamide and indole-3-carboxamide derivatives with potent antimicrobial properties. For example, certain indole-3-carboxamido-polyamine conjugates have exhibited significant activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.[13] These compounds are thought to exert their effect by perturbing the bacterial membrane.[13]
Additionally, indole-3-acetic acid itself has been shown to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa.[14]
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [15] |
| Indole derivative (5e) | P. aeruginosa | 3.12 | [16] |
| Indole derivative (5f) | K. pneumoniae | 3.12 | [16] |
| Indole-3-carboxamido-polyamine conjugate (13b) | S. aureus | 2.2 (µM) | [13] |
| Indole-3-carboxamido-polyamine conjugate (13b) | A. baumannii | ≤ 0.28 (µM) | [13] |
| Indole-3-carboxamido-polyamine conjugate (13b) | C. neoformans | ≤ 0.28 (µM) | [13] |
| Indole-3-acetamide derivative (19) | S. aureus | 12.5 | [13] |
| Indole hydrazone derivative (1, 7, 15) | C. albicans | 3.125 | [7] |
Key Signaling Pathways
The therapeutic effects of indole-3-acetate derivatives are underpinned by their interaction with several key signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.
HRP-Mediated Prodrug Activation
This pathway is central to the anticancer strategy employing IAA derivatives as prodrugs. Horseradish peroxidase (HRP) targeted to tumor cells catalyzes the one-electron oxidation of IAA. This generates an unstable radical cation that rapidly decarboxylates to form a highly reactive carbon-centered radical (skatolyl radical). In the presence of oxygen, this radical forms a peroxyl radical, which can lead to the formation of cytotoxic species like 3-methylene-2-oxindole. These reactive species can damage cellular components such as DNA and proteins, leading to apoptosis.[1][4]
Caption: HRP-mediated activation of the IAA prodrug leading to cancer cell apoptosis.
GPR30/AMPK/SIRT1 Pathway
In the context of neuroprotection, indole-3-acetate and its derivatives can activate the GPR30/AMPK/SIRT1 pathway. GPR30 is a G protein-coupled receptor that can be activated by various molecules, including indole derivatives. Activation of GPR30 leads to the downstream activation of AMPK, a key energy sensor in the cell. Activated AMPK, in turn, can activate SIRT1, a protein deacetylase involved in cellular stress resistance and longevity. The overall effect of this pathway activation is a reduction in oxidative stress and inflammation, and an inhibition of neuronal apoptosis.[9]
References
- 1. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel enzyme/prodrug combination for gene therapy of cancer: horseradish peroxidase/indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gut Microbiota-Derived Indole Derivatives Alleviate Neurodegeneration in Aging through Activating GPR30/AMPK/SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genesis and Evolution of 5-Methoxy-2-Methyl-1H-Indole Derivatives: A Technical Guide
An in-depth exploration of the discovery, synthesis, and pharmacological significance of 5-methoxy-2-methyl-1H-indole derivatives for researchers, scientists, and drug development professionals.
The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Among its vast array of derivatives, the 5-methoxy-2-methyl-1H-indole core has garnered significant attention for its diverse biological activities. This technical guide provides a comprehensive overview of the historical context, synthetic evolution, and pharmacological landscape of these promising compounds.
Discovery and Historical Context
The journey of indole research began in the 19th century, but the ability to synthesize a wide variety of substituted indoles was revolutionized by the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. This robust and versatile method remains a primary route for constructing the indole ring system and has been instrumental in the exploration of derivatives like 5-methoxy-2-methyl-1H-indole. The anti-inflammatory properties of indole derivatives were brought to the forefront with the development of Indomethacin, paving the way for further investigations into how modifications to the indole scaffold, such as the addition of methoxy and methyl groups, could influence biological activity.
Synthetic Methodologies
The synthesis of 5-methoxy-2-methyl-1H-indole and its derivatives can be achieved through several established routes, with the Fischer indole synthesis being the most prominent.
Fischer Indole Synthesis
This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of 5-methoxy-2-methyl-1H-indole, p-methoxyphenylhydrazine is reacted with acetone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1][2]
Experimental Protocol: Fischer Indole Synthesis of 5-Methoxy-2-Methyl-1H-Indole
Materials:
-
p-Anisidine
-
Sodium nitrite
-
Concentrated Hydrochloric Acid
-
Acetone
-
Glacial Acetic Acid
-
Sodium sulfite
-
Ethanol
-
Water
Procedure:
-
Diazotization of p-Anisidine: Dissolve p-anisidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction to Hydrazine: Prepare a solution of sodium sulfite in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution. Allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour. Cool the solution and collect the precipitated p-methoxyphenylhydrazine hydrochloride by filtration.
-
Hydrazone Formation and Indolization: Suspend the p-methoxyphenylhydrazine hydrochloride in glacial acetic acid. Add acetone to the suspension and reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water. The crude 5-methoxy-2-methyl-1H-indole will precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol/water.
Other Synthetic Routes
Alternative methods for synthesizing the indole core of these derivatives include the Bischler and Hemetsberger indole syntheses. Furthermore, functionalization of a pre-existing indole ring, such as through nucleophilic aromatic substitution to introduce the methoxy group, provides another synthetic avenue.
Physicochemical and Pharmacological Data
The substitution pattern on the 5-methoxy-2-methyl-1H-indole core significantly influences its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of Selected 5-Methoxy-2-Methyl-1H-Indole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Methoxy-2-methyl-1H-indole | C₁₀H₁₁NO | 161.20 | 85-88[4] |
| 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO₂ | 189.21 | Not Available |
| 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | Not Available |
Table 2: In Vitro Anti-Inflammatory Activity of Indole Derivatives
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
| Indole | MPO Inhibition | Myeloperoxidase | 272 ± 77.4 | [5] |
| 4-ABAH (MPO Inhibitor) | MPO Inhibition | Myeloperoxidase | 0.409 ± 0.0667 | [5] |
| Ursolic acid-indole derivative (UA-1) | NO Inhibition in RAW 264.7 cells | iNOS | 2.2 ± 0.4 | [6] |
| Ursolic acid (parent compound) | NO Inhibition in RAW 264.7 cells | iNOS | 17.5 ± 2.0 | [6] |
Pharmacological Activities and Mechanisms of Action
5-Methoxy-2-methyl-1H-indole derivatives have demonstrated a range of pharmacological activities, with anti-inflammatory properties being particularly prominent.
Anti-Inflammatory Activity
The anti-inflammatory effects of these indole derivatives are often attributed to their ability to inhibit the enzyme myeloperoxidase (MPO).[5] MPO is a key enzyme in neutrophils that produces hypochlorous acid, a potent inflammatory agent. By inhibiting MPO, these compounds can reduce oxidative stress and inflammation.
Another critical mechanism is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Indole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[6]
Experimental Protocol: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compounds (5-methoxy-2-methyl-1H-indole derivatives)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide clear visual representations of the key pathways and workflows involved in the study of 5-methoxy-2-methyl-1H-indole derivatives.
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Anti-inflammatory signaling pathway inhibition.
Conclusion and Future Directions
5-Methoxy-2-methyl-1H-indole derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The well-established synthetic routes, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for further research and development. Future efforts will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical evaluations to translate their therapeutic promise into tangible clinical benefits. The continued exploration of their diverse pharmacological activities may unveil new applications for this valuable indole scaffold.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 125940050 [thermofisher.com]
- 5. Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The presented methodology is based on the classical Fischer indole synthesis, a reliable and widely used method for the preparation of indole derivatives.
Introduction
Indole-3-acetic acid derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products. The title compound, this compound, serves as a crucial building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, remains a cornerstone of indole chemistry due to its versatility and efficiency.[1] This protocol details a practical and accessible procedure for the preparation of this important indole derivative.
Reaction Scheme
The synthesis proceeds via the Fischer indole cyclization of the hydrazone formed in situ from 4-methoxyphenylhydrazine hydrochloride and methyl levulinate.
Scheme 1: Fischer indole synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 10.0 | 1.75 g |
| Methyl levulinate (Methyl 4-oxopentanoate) | C₆H₁₀O₃ | 130.14 | 10.0 | 1.30 g (1.18 mL) |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | - | - | ~15 g |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | As needed |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | As needed |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | As needed |
| Hexane | C₆H₁₄ | 86.18 | - | As needed |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10.0 mmol) and methyl levulinate (1.30 g, 10.0 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will become viscous.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add ice-water to the flask to quench the reaction and dissolve the polyphosphoric acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexane can be performed to yield the pure product.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 4-Methoxyphenylhydrazine HCl | 1.75 g (10.0 mmol) |
| Methyl Levulinate | 1.30 g (10.0 mmol) |
| Reaction Conditions | |
| Catalyst | Polyphosphoric Acid (~15 g) |
| Temperature | 90-100 °C |
| Reaction Time | 2-3 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molar Mass | 233.26 g/mol |
| Theoretical Yield | 2.33 g |
| Expected Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Characterization Data (Expected) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.80 (br s, 1H, NH), 7.15 (d, 1H), 6.95 (d, 1H), 6.80 (dd, 1H), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~172.5, 154.0, 131.5, 130.0, 128.5, 111.5, 111.0, 100.5, 100.0, 56.0, 52.0, 31.0, 12.0 |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₃H₁₅NO₃: 234.11, found ~234.1 |
Visualizations
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis of this compound.
Signaling Pathway (Fischer Indole Synthesis Mechanism):
The following diagram outlines the generally accepted mechanism of the Fischer indole synthesis.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound. The Fischer indole synthesis offers a straightforward and efficient route to this valuable intermediate. The detailed experimental procedure, along with the summary of quantitative data and visual workflows, is intended to facilitate the successful replication of this synthesis in a laboratory setting. Researchers can utilize this protocol as a foundation for the synthesis of a variety of substituted indole derivatives for applications in drug discovery and development.
References
Application Notes and Protocols for Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a versatile indole derivative that serves as a crucial synthetic intermediate in the development of various biologically active compounds. Its core structure is found in molecules with potential applications in oncology and anti-inflammatory therapies. Notably, this compound is a key precursor for the synthesis of indole-based chalcones that have been identified as potent inducers of methuosis, a non-apoptotic form of cell death, offering a promising avenue for cancer therapeutics, especially for apoptosis-resistant tumors. Furthermore, its structural resemblance to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin suggests its potential as a scaffold for developing novel anti-inflammatory agents.
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, including quantitative data for its derivatives, detailed experimental protocols for assessing biological activity, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activity of Derivatives
While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated significant biological activity. The following table summarizes the growth inhibition (GI50) data for a key derivative, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), and related analogs in U251 glioblastoma cells, highlighting the structure-activity relationship (SAR) for methuosis induction.
| Compound ID | Derivative Structure | Modification from MOMIPP | GI50 (µM) in U251 Cells[1] |
| MOMIPP (1a) | 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | - | 1.5 |
| 2a | 3-(5-ethoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-ethoxy | 1.8 |
| 2c | 3-(5-isopropoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-isopropoxy | 2.5 |
| 2e | 3-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-benzyloxy | >20 |
| 2f | 3-(5-hydroxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-hydroxy | >20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives.
Protocol 1: Synthesis of 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP)
This protocol describes the synthesis of MOMIPP from this compound, which first needs to be converted to the corresponding aldehyde.
Step 1: Reduction of Methyl Ester to Alcohol
-
Dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude alcohol, 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanol.
Step 2: Oxidation of Alcohol to Aldehyde
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add Dess-Martin periodinane to the solution.
-
Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetaldehyde.
Step 3: Claisen-Schmidt Condensation to form MOMIPP [2][3]
-
Dissolve 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetaldehyde and 4-acetylpyridine in methanol.
-
Add piperidine as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain MOMIPP.
Protocol 2: Methuosis Induction and Quantification of Cytoplasmic Vacuolization
This protocol is used to assess the ability of a compound to induce methuosis, characterized by extensive cytoplasmic vacuolization.[4][5][6][7]
Materials:
-
Cancer cell line (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Phase-contrast microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Observe the cells under a phase-contrast microscope at regular intervals.
-
Capture images of multiple fields for each treatment condition.
-
Quantitative Analysis:
-
For each image, count the total number of cells.
-
Count the number of cells exhibiting significant vacuolization (e.g., cells with one or more large vacuoles occupying a significant portion of the cytoplasm).
-
Calculate the percentage of vacuolated cells for each treatment condition.
-
Alternatively, use image analysis software to measure the total vacuolar area per cell.
-
Protocol 3: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1]
Materials:
-
Cells treated with the test compound in a 96-well plate
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
Procedure:
-
After the desired incubation period with the test compound, gently aspirate the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4 °C for 1 hour.
-
Wash the plate five times with deionized water and allow it to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2 enzymes, which is relevant given the structural similarity of the indole core to NSAIDs.[8][9]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
COX Probe
-
Test compound
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the COX Assay Buffer, the respective enzyme (COX-1 or COX-2), and the test compound. Include wells for enzyme control (no inhibitor) and a known COX inhibitor as a positive control.
-
Incubate the plate at room temperature for 10 minutes.
-
Add the COX Probe to all wells.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C.
-
The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value for the test compound against each COX isoform.
Visualizations
Signaling Pathway of Ras-Induced Methuosis
The following diagram illustrates the signaling cascade initiated by activated Ras, which leads to methuosis. Derivatives of this compound, such as MOMIPP, are known to induce methuosis, potentially by modulating components of this or related pathways.[10][11][12][13][14]
Caption: Ras-induced methuosis signaling pathway.
Experimental Workflow for Screening Methuosis Inducers
This workflow outlines the key steps for identifying and characterizing compounds that induce methuosis, starting from a compound library and progressing to mechanistic studies.
Caption: Workflow for screening methuosis-inducing compounds.
Logical Relationship for Anti-inflammatory Activity Screening
This diagram illustrates the logical flow for investigating the potential anti-inflammatory properties of indole derivatives, focusing on the inhibition of key inflammatory mediators.
Caption: Screening cascade for anti-inflammatory activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Static and transient vacuolation in protein-based coacervates induced by charged amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoplasmic vacuolization responses to cytopathic bovine viral diarrhoea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoplasmic Vacuolization: A Fascinating Morphological Alteration From Cellular Stress to Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoplasmic Vacuolization: A Fascinating Morphological Alteration From Cellular Stress to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Induction of nonapoptotic cell death by activated Ras requires inverse regulation of Rac1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The quantification of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be achieved using several analytical techniques. The most common and suitable methods for indole derivatives include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, especially in complex matrices.[1]
Key Considerations for Method Selection:
-
Sensitivity requirements: For trace-level quantification, LC-MS/MS is the preferred method.
-
Matrix complexity: Biological samples often require the selectivity of MS detection or extensive sample cleanup for UV-based methods.
-
Availability of instrumentation: HPLC-UV is a widely available and robust technique suitable for routine analysis of bulk drug substances and formulations.
-
Analyte volatility: GC-MS may be a viable option, but often requires derivatization to improve the volatility and thermal stability of indole derivatives.
Quantitative Data Summary for Structurally Similar Indole Derivatives
The following tables summarize the quantitative performance data from validated methods for compounds structurally related to this compound. This data can serve as a benchmark for the development and validation of a new analytical method.
Table 1: HPLC-UV Methods for Indole Derivatives
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Indole-3-acetic acid & related compounds | 0.0625 - 125 | < 0.015 | Not Specified | Not Specified | Not Specified | [2] |
| Five Indole Alkaloids | Not Specified | Not Specified | Not Specified | 90.4 - 101.4 | Not Specified | [3][4] |
| N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine | 4 - 24 | Not Specified | Not Specified | 98.69 - 101.19 | < 2 | [5] |
Table 2: LC-MS/MS Methods for Indole Derivatives
| Compound | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Indole-3-acetic acid | Not Specified | 3.8 fmol | ~10 pmol/g fresh weight | 84 - 94 | 6 - 16 | [6] |
| IAA and Amino Acid Conjugates | Not Specified | 0.4 - 2.9 fmol | Not Specified | Not Specified | Not Specified | [7] |
| Indomethacin (in plasma) | 5 - 1000 ng/mL | Not Specified | Not Specified | 92 - 96 | 1.5 - 19 | [8] |
Table 3: GC-MS Method for a Structurally Related Compound
| Compound | Linearity Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) | Reference |
| Indomethacin (as TMS derivative) | Not Specified | Not Specified | Not Specified | 92 - 99 | 1.5 - 19 | [8] |
Experimental Protocols
The following are detailed, adaptable protocols for the quantification of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the target analyte in bulk material and pharmaceutical formulations.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3.1.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3.1.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare a sample solution by accurately weighing and dissolving the sample in a suitable solvent to obtain a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of the target analyte in complex matrices such as biological fluids.
3.2.1. Materials and Reagents
-
Same as for HPLC-UV, with the addition of an internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
Methanol and water (LC-MS grade).
-
Formic acid (LC-MS grade).
3.2.2. Instrumentation
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3.2.3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A fast gradient is typically used, for example, 5% to 95% B in 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of the analyte, and product ions will be determined by infusion experiments.
3.2.4. Sample Preparation (for plasma samples)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject into the LC-MS/MS system.
3.2.5. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Caption: General workflow for LC-MS/MS quantification of an indole derivative in a biological matrix.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the analyte.
3.3.1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane for methylation.[8]
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
3.3.2. Instrumentation
-
GC-MS system with a capillary column suitable for semi-polar compounds (e.g., DB-5ms).
3.3.3. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
3.3.4. Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.
-
Drying: Evaporate the solvent to dryness under nitrogen.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried extract. Heat at 70 °C for 30 minutes.[1][10]
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
3.3.5. Data Analysis
-
Quantification is performed using a calibration curve constructed from the peak areas of derivatized standards. An internal standard is recommended for improved accuracy and precision.
Method Validation Considerations
Any newly developed method based on these protocols should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijsred.com [ijsred.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, gas chromatography and mass spectrometry of methyl and trimethylsilyl esters of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
The Versatile Scaffold: Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, a key indole derivative, serves as a pivotal starting material and intermediate in the synthesis of a diverse array of bioactive molecules. Its structural motif is central to the development of potent therapeutic agents, most notably the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Beyond its established role in anti-inflammatory research, this versatile scaffold has been elaborated to yield compounds with significant anticancer, antiviral, and antimicrobial properties. This document provides a detailed overview of its applications, quantitative biological data for selected derivatives, and comprehensive experimental protocols for their synthesis and evaluation.
I. Medicinal Chemistry Applications
The indole nucleus of this compound offers multiple sites for chemical modification, primarily at the N1-position of the indole ring and through transformations of the acetate side chain. These modifications have led to the discovery of compounds targeting various biological pathways.
Anti-inflammatory and Analgesic Agents
The most prominent application of this indole derivative is in the synthesis of Indomethacin and its analogs. By acylating the indole nitrogen with 4-chlorobenzoyl chloride and subsequent hydrolysis of the methyl ester, Indomethacin is produced. This compound exerts its potent anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the production of prostaglandins, key mediators of inflammation and pain.[1] Researchers have synthesized numerous analogs by modifying the N1-substituent and the acetate side chain to improve COX-2 selectivity and reduce the gastrointestinal side effects associated with non-selective COX inhibition.
Anticancer Agents
Derivatives of the indole-3-acetic acid core have demonstrated promising anticancer activities. The proposed mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways in cancer cells.[2] Some derivatives are designed as prodrugs that can be selectively activated in the tumor microenvironment. For instance, certain indole-3-acetic acid derivatives can be oxidized by horseradish peroxidase (HRP) to generate cytotoxic species, a strategy explored in enzyme-prodrug targeted cancer therapies.[3][4][5]
Antiviral and Antimicrobial Agents
The indole scaffold has also been explored for the development of antiviral and antimicrobial agents. Modifications of the indole-3-acetic acid structure have yielded compounds with activity against various viruses and bacteria. For example, functionally substituted indole-3-acetic acids have shown inhibitory activity against the influenza virus.[6] Furthermore, indole-3-acetic acid derivatives have been investigated for their antibacterial properties, with some showing efficacy against both Gram-positive and Gram-negative bacteria.
II. Quantitative Biological Data
The following tables summarize the biological activities of representative derivatives of this compound.
Table 1: Anti-inflammatory Activity of Indole-3-Acetohydrazide Derivatives
| Compound ID | R Group | % Inhibition of Paw Edema (3h) |
| S3 | 3-nitrophenyl | 61.20% |
| S7 | 3,4-dimethoxyphenyl | 62.24% |
| S14 | 2,4,5-trimethoxyphenyl | 63.69% |
| Indomethacin | - | 76.89% |
Data from in vivo carrageenan-induced paw edema assay in rats.[1]
Table 2: Anticancer Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives
| Compound ID | R Group on Pyrazole/Triazole | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 7d | 4-chloro-3-methyl-pyrazol-1-yl | 0.52 | 0.34 | 0.86 |
Data from in vitro cytotoxicity assays against human cancer cell lines.[7]
Table 3: Antimicrobial Activity of Indole-3-aldehyde Hydrazone Derivatives
| Compound ID | R Group | S. aureus MIC (mg/mL) | MRSA MIC (mg/mL) |
| 1a-1j (range) | Various | 6.25-100 | 6.25-100 |
Data from in vitro antimicrobial susceptibility testing.[8]
III. Experimental Protocols
Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide
This protocol describes the synthesis of an amide derivative from the corresponding ester, a common transformation in creating diverse libraries of compounds.
Materials:
-
This compound
-
Ammonia solution (e.g., 25% in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add an excess of concentrated ammonia solution to the flask.
-
Stir the mixture at room temperature or gently heat under reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide.[9][10]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds dissolved in DMSO
-
Arachidonic acid (substrate)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E₂ (PGE₂) quantification
Procedure:
-
Prepare the enzyme solutions (COX-1 and COX-2) in the reaction buffer containing heme.
-
In separate tubes, pre-incubate the enzyme with the test compound (at various concentrations) or vehicle (DMSO for control) for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE₂ produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[11][12][13]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo protocol is a standard method to evaluate the anti-inflammatory potential of test compounds in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the control group (vehicle-treated).[1][14]
IV. Visualizations
Caption: A generalized experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: The signaling pathway of COX inhibition by indole-3-acetic acid derivatives.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 10. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide Supplier [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. korambiotech.com [korambiotech.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Abstract
This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The described protocol provides a reliable methodology for obtaining the target compound with high purity, suitable for researchers, scientists, and professionals in drug development. The method utilizes a C18 stationary phase with a methanol and water mobile phase system, ensuring efficient separation from reaction impurities.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for obtaining accurate biological data. This document provides a detailed protocol for the purification of this indole derivative using preparative HPLC, a widely used technique for isolating compounds from complex mixtures. The method is scalable and can be adapted for various quantities of crude material.
Experimental
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump and a UV-Vis detector
-
C18 reverse-phase preparative HPLC column (e.g., 20 mm x 150 mm, 5 µm particle size)
-
HPLC grade methanol
-
HPLC grade water
-
Crude this compound
-
0.22 µm syringe filters
Chromatographic Conditions
A reversed-phase HPLC method was developed for the purification of the title compound.[1][2] The conditions can be scaled depending on the required throughput. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[1][2]
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 20 mm x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 18.9 mL/min (Scaled from analytical) |
| Detection | UV at 280 nm |
| Injection Volume | Dependent on sample concentration and loading study |
| Column Temperature | Ambient |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from common impurities generated during its synthesis. The retention time of the pure compound is dependent on the specific system and column but is reproducible under the stated conditions. The purity of the collected fractions can be assessed by analytical HPLC.
Table 3: Expected Results
| Parameter | Typical Value |
| Purity | >98% |
| Recovery | 85-95% |
| Retention Time | Variable |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of the target compound.
Detailed Protocol
Sample Preparation
-
Weigh the crude this compound.
-
Dissolve the crude product in a minimal amount of methanol. The concentration should be high, but the material must be fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC System Preparation
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (60% methanol in water) until a stable baseline is achieved.
-
Ensure the UV detector is set to 280 nm.
Chromatographic Purification
-
Inject the filtered sample solution onto the equilibrated preparative column.
-
Start the gradient elution as described in Table 2.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak, which is the target compound.
Post-Purification Processing
-
Analyze the purity of the collected fraction(s) using the analytical HPLC method described in Table 1.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the mobile phase from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the recovery yield.
Conclusion
The described RP-HPLC method is effective for the purification of this compound, yielding a high-purity product suitable for subsequent synthetic steps and biological assays. The protocol is straightforward and can be readily implemented in a standard laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue: Low yield after purification
-
Question: My final yield of purified this compound is significantly lower than expected. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors:
-
Product Degradation: Indole derivatives can be sensitive to acidic conditions, light, and oxygen. Prolonged exposure to silica gel during column chromatography can sometimes lead to degradation.
-
Recommended Solution: Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light, especially if it is in solution.
-
-
Incomplete Elution: The chosen solvent system for chromatography may not be polar enough to elute the product completely from the column.
-
Recommended Solution: After the main product fractions have been collected, flush the column with a highly polar solvent, such as 10% methanol in dichloromethane, to check for any remaining product.
-
-
Loss during Extraction: The product may have some solubility in the aqueous phase during workup, leading to losses.
-
Recommended Solution: Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4 times) with an appropriate organic solvent like ethyl acetate or dichloromethane. Brine washes can help to break emulsions and reduce the solubility of the organic product in the aqueous phase.
-
-
Precipitation during Concentration: The product may precipitate out of solution if the volume is reduced too quickly or if a less soluble solvent is introduced.
-
Recommended Solution: Concentrate the solution at a moderate temperature and pressure. If performing a solvent exchange, add the new solvent before the original solvent is fully removed.
-
-
**Issue: Persistent Impurities in the
optimization of reaction conditions for indole-3-acetate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of reaction conditions for indole-3-acetate (IAA) synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Indole-3-Acetic Acid (IAA)?
A1: IAA can be synthesized through two main routes: chemical synthesis and microbial biosynthesis.
-
Chemical Synthesis: Common methods include the Fischer indole synthesis, the reaction of indole with glycolic acid, and the hydrolysis of indole-3-acetonitrile.[1] The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2]
-
Microbial Biosynthesis: Many bacteria, fungi, and yeasts produce IAA as a secondary metabolite, primarily from L-tryptophan.[3][4] Several tryptophan-dependent biosynthetic pathways have been identified, including the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), and tryptamine (TAM) pathways.[5][6] A tryptophan-independent pathway also exists but is less common.[7][8]
Q2: What are the most critical parameters to control during IAA synthesis?
A2: For both chemical and microbial synthesis, several parameters are crucial for optimizing yield and purity. These include temperature, pH, precursor concentration (especially L-tryptophan in microbial synthesis), choice of catalyst (in chemical synthesis), and incubation time.[9][10][11] For microbial processes, the specific strain, carbon and nitrogen sources, and aeration are also vital.[9][12]
Q3: How stable is Indole-3-Acetic Acid and what are the optimal storage conditions?
A3: Indole-3-acetic acid can be sensitive to light, strong acids, and high temperatures.[2][10] Degradation, such as decarboxylation, can occur at elevated temperatures.[2] For long-term stability, it is recommended to store the final product in a cool, dark, and dry place, preferably under an inert atmosphere.[2][10] Crude extracts of IAA have been shown to be stable for up to two months when stored in the dark at 4°C.[13]
Process and Pathway Diagrams
Caption: Major biosynthetic pathways of Indole-3-Acetic Acid (IAA) in microorganisms.
Caption: A logical workflow for troubleshooting common issues in IAA synthesis.
Troubleshooting Guide
Q: My reaction yield is very low or I'm getting no product at all. What should I do?
A: Low or no yield is a common issue that can stem from several factors.
-
For Chemical Synthesis:
-
Incorrect Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH, ZnCl₂) are critical for the Fischer indole synthesis.[2] Experiment with different Brønsted or Lewis acids and optimize their concentration.[10]
-
Unfavorable Temperature: The reaction may require elevated temperatures to proceed efficiently. Gradually increase the temperature while monitoring the reaction's progress.[2] However, be aware that very high temperatures (e.g., above 270°C) can also decrease yield.[1]
-
Incomplete Intermediate Formation: Ensure the complete formation of the hydrazone intermediate before initiating the cyclization step.[10]
-
-
For Microbial Synthesis:
-
Sub-optimal pH or Temperature: Microbial growth and enzyme activity are highly dependent on pH and temperature. The optimal pH for IAA production can vary significantly between strains, often ranging from 5.8 to 8.0.[9][14][15] Optimal temperatures are commonly around 30°C.[9][13]
-
Insufficient Precursor: L-tryptophan is a crucial precursor, and its concentration directly impacts IAA production.[13][16] Increasing the tryptophan concentration in the medium often leads to higher yields.[16]
-
Inappropriate Carbon/Nitrogen Source: The type of carbon (e.g., lactose, sucrose, glucose) and nitrogen (e.g., yeast extract) source can significantly influence IAA production.[9][15]
-
Q: I am observing multiple products or isomers in my final sample. How can I improve selectivity?
A: The formation of side products or isomers is often related to the reaction conditions.
-
In Chemical Synthesis: The regioselectivity of the Fischer indole synthesis can be influenced by the acidity of the medium. Experimenting with different acid catalysts may favor the formation of the desired isomer.[10] Additionally, certain reactant combinations, like using hydrochloric acid in ethanol, have been shown to produce chlorinated indole impurities.[2]
-
In Microbial Synthesis: The presence of multiple IAA biosynthesis pathways in a single organism can lead to different intermediates. Optimizing culture conditions (pH, temperature, aeration) can favor one pathway over others.
Q: The purified IAA product seems to be degrading over time. What is causing this?
A: IAA is susceptible to degradation under harsh conditions.
-
Harsh Workup Conditions: Exposure to strong acids or bases, especially at elevated temperatures during extraction and purification, can degrade the indole nucleus.[2] Consider using milder conditions, such as lithium hydroxide (LiOH) for hydrolysis at room temperature.[2]
-
Improper Storage: As mentioned in the FAQs, IAA is sensitive to light and heat.[10] Ensure the final product is stored in a cool, dark, and dry environment, ideally under an inert gas like nitrogen or argon, to prevent oxidative degradation.[2][10]
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of microbial IAA synthesis.
Table 1: Effect of pH on IAA Production
| Organism | Optimal pH | IAA Yield | Reference |
| Azospirillum brasilense | 6.2 | - | [14] |
| Enterobacter sp. DMKU-RP206 | 5.8 | 5561.7 mg/L | [9] |
| Paenibacillus cineris | 7.0 | - | [15] |
| Klebsiella pneumoniae | 8.0 | - | [14][15] |
| Enterobacter hormaechei VR2 | 6.0 | 246.00 µg/mL | [16] |
| Bacillus aryabhattai MG9 | 6.0 | 195.55 µg/mL | [16] |
| Micrococcus luteus | 7.0 | ~784 µg/mL | [13] |
| Bacillus megaterium | 8.0 | 320 µg/mL | [17] |
Table 2: Effect of Temperature on IAA Production
| Organism/System | Optimal Temperature | Notes | Reference |
| Chemical Synthesis | 230-270°C | Slight effect on yield within this range. | [1] |
| Enterobacter sp. DMKU-RP206 | 30°C | Part of optimized conditions for high yield. | [9] |
| Micrococcus luteus | 30°C | Optimal for IAA production. | [13] |
| Cyanobacterial Species | Non-ambient (15°C, 35°C, 45°C) | Higher IAA production observed under temperature stress conditions compared to optimal growth temp (25°C). | [18] |
| Lemna gibba (aquatic plant) | 25°C | Slower IAA turnover (enhanced stability), though turnover was rapid at other temps (5-35°C). | [19] |
Table 3: Effect of L-Tryptophan Concentration on IAA Production
| Organism | Tryptophan Concentration | Resulting IAA Yield | Reference |
| Enterobacter sp. DMKU-RP206 | 1.1% (11 g/L) | 5561.7 mg/L | [9] |
| Enterobacter hormaechei VR2 | 1000 µg/mL (0.1%) | 246.00 µg/mL | [16] |
| Bacillus aryabhattai MG9 | 1000 µg/mL (0.1%) | 195.55 µg/mL | [16] |
| Micrococcus luteus | 5 mg/mL (0.5%) | High positive correlation | [13] |
| Bacillus subtilis IA3 | 0.52 g/L (0.052%) | 47.67 µg/mL | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Indole-3-Acetic Acid
This protocol is adapted from a standard organic synthesis procedure involving the reaction of indole with glycolic acid.[1]
Materials:
-
Indole
-
Glycolic acid (70% aqueous solution)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (12N)
-
Ether
-
Water
-
Rocking or stirred autoclave
Procedure:
-
Place 234 g (2.0 moles) of indole and 360 g (4.2 moles) of 85% potassium hydroxide into a 2-liter autoclave.
-
Seal the autoclave and heat to 130°C to melt the contents.
-
Add 330 g (2.5 moles) of 70% aqueous glycolic acid over a 5-10 minute period while agitating the mixture.
-
After the addition is complete, close the autoclave and heat to 250°C. Maintain this temperature for approximately 18 hours with continuous rocking or stirring.
-
Cool the reaction mixture to below 50°C. Add 500 mL of water and heat to 100°C for 30 minutes to dissolve the potassium indole-3-acetate.
-
Cool the aqueous solution to 25°C and transfer it from the autoclave. Rinse the autoclave with water and add the rinsings to the solution until the total volume is 3 liters.
-
Extract the solution with 500 mL of ether to remove any unreacted indole (this step is optional).
-
Carefully acidify the aqueous phase to a pH of approximately 3 with 12N hydrochloric acid at 20-30°C.
-
Cool the acidified solution to 10°C to precipitate the indole-3-acetic acid.
-
Collect the precipitated product by vacuum filtration on a Büchner funnel.
-
Wash the product thoroughly with copious amounts of cold water.
-
Dry the final product in air or a vacuum desiccator, protected from direct light. The expected yield is 455–490 g (87–93%).
Protocol 2: Microbial Production and Optimization of IAA
This protocol describes a general method for producing IAA using a bacterial culture, based on optimization studies.[9][13]
Materials:
-
Bacterial strain (e.g., Enterobacter sp., Bacillus sp.)
-
Production Medium (e.g., Nutrient Broth or a defined medium)
-
L-tryptophan
-
Carbon source (e.g., lactose, glucose)
-
Nitrogen source (e.g., yeast extract, (NH₄)₂SO₄)
-
Shaking incubator
-
Centrifuge
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the desired bacterial strain into 10 mL of sterile broth. Incubate at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 24 hours.
-
Production: Inoculate 50 mL of the sterile production medium in a 250 mL Erlenmeyer flask with the seed culture (e.g., 1% v/v). The production medium should be optimized for key components (see Table 3 for examples):
-
L-tryptophan (e.g., 0.1% - 1.1%)
-
Carbon source (e.g., 0.85% lactose)
-
Nitrogen source (e.g., 1.3% yeast extract)
-
-
Incubation: Incubate the production culture under optimized conditions. Key parameters to control are:
-
pH: Adjust the initial pH of the medium to the optimum for your strain (e.g., 5.8 - 7.0).[9][13]
-
Shaking Speed: Maintain adequate aeration, e.g., 200 rpm.[9]
-
Incubation Time: Monitor IAA production over time (e.g., 24-96 hours) to determine the point of maximum yield, which often occurs during the stationary phase of growth.[13]
-
Extraction: After incubation, harvest the culture supernatant by centrifuging at 8,000-10,000 rpm for 10 minutes to remove bacterial cells.
-
Quantification: Measure the IAA concentration in the supernatant. This is commonly done using the Salkowski reagent method (colorimetric) or more accurately by HPLC analysis.[20] For the Salkowski method, mix the supernatant with the reagent and measure the absorbance at 530 nm after a set incubation period, then compare it to a standard curve.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of indole-3-acetic acid production by Bacillus subtilis strain IA3 [ideas.repec.org]
- 4. Variation in Indole-3-Acetic Acid Production by Wild Saccharomyces cerevisiae and S. paradoxus Strains from Diverse Ecological Sources and Its Effect on Growth | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. High-Level Production of Indole-3-acetic Acid in the Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield production of indole-3-acetic acid by Enterobacter sp. DMKU-RP206, a rice phyllosphere bacterium that possesses plant growth-promoting traits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-acetic acid production by newly isolated red yeast Rhodosporidium paludigenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jabonline.in [jabonline.in]
- 14. researchgate.net [researchgate.net]
- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 16. Identification and Optimisation of Indole-3-Acetic Acid Production of Endophytic Bacteria and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jabonline.in [jabonline.in]
- 19. Indole-3-Acetic Acid Metabolism in Lemna gibba Undergoes Dynamic Changes in Response to Growth Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
This technical support center is designed for researchers, scientists, and drug development professionals who are working with methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate and encounter issues with its Nuclear Magnetic Resonance (NMR) spectra. Below you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and expected NMR data.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is based on the analysis of the closely related ethyl ester, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, and may serve as a reference for spectral interpretation.[1]
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | s | 1H | N-H |
| ~7.2 | d | 1H | Ar-H |
| ~6.8 | s | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~3.7 | s | 3H | -OCH₃ (methoxy) |
| ~3.6 | s | 3H | -OCH₃ (ester) |
| ~3.4 | s | 2H | -CH₂- |
| ~2.3 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (ester) |
| ~152 | Ar-C |
| ~133 | Ar-C |
| ~129 | Ar-C |
| ~128 | Ar-C |
| ~110 | Ar-C |
| ~109 | Ar-C |
| ~103 | Ar-C |
| ~99 | Ar-C |
| ~55 | -OCH₃ (methoxy) |
| ~52 | -OCH₃ (ester) |
| ~29 | -CH₂- |
| ~11 | -CH₃ |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the acquisition and interpretation of the NMR spectra for this compound.
Q1: Why are the peaks in my spectrum broad?
A1: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.[2]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[2]
-
Insoluble Material: The presence of suspended particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.
Q2: I am seeing unexpected peaks in my spectrum. What could be their source?
A2: Extraneous peaks usually originate from:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone) can be difficult to remove completely.[2]
-
Water: Deuterated solvents can absorb moisture from the atmosphere. Keeping solvent bottles tightly capped is crucial.[2]
-
Grease: Contamination from glassware or handling can introduce grease peaks.
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak and are a multiple of the spinning speed. They are caused by improper non-spinning shims.[3]
Q3: The integration of my aromatic protons is not accurate due to the residual solvent peak. What can I do?
A3: If the residual peak of your deuterated solvent (e.g., chloroform-d) overlaps with your aromatic signals, you can try acquiring the spectrum in a different solvent, such as acetone-d₆, which has a residual peak in a different region of the spectrum.[2]
Q4: The N-H proton signal is very broad or not visible. Is this normal?
A4: Yes, this is a common observation for indole compounds. The N-H proton is exchangeable and can interact with trace amounts of water or other protic impurities in the solvent, leading to a broadened signal or its complete disappearance. To confirm the N-H peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear.[4]
Q5: My spectrum looks different from a previous batch of the same compound, even though I followed the same procedure. Why?
A5: Minor differences in spectra between batches can arise from variations in sample concentration. More concentrated samples may exhibit shifts in peak positions due to bimolecular interactions.[2]
Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Visualizations
Caption: A workflow diagram illustrating the troubleshooting process for NMR spectra.
References
preventing degradation of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: this compound, like many indole derivatives, is susceptible to degradation primarily through oxidation. The electron-rich indole ring can react with atmospheric oxygen. This process can be accelerated by several factors:
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.[1]
-
Extreme pH Conditions: While the compound is an ester, strong acidic or basic conditions in solution can lead to hydrolysis of the methyl ester group.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability of the solid compound, we recommend the following storage conditions. These are summarized in the table below for easy reference.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C.[1][2] Short-term: 2-8°C.[1][3] | Minimizes the rate of oxidative and other degradation reactions. |
| Light | Protect from light by using an amber or opaque vial.[1][2] | Prevents light-induced degradation. |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[1][2] | Displaces oxygen, the primary driver of oxidation. |
| Container | Tightly sealed, well-fitting container. | Prevents exposure to moisture and atmospheric oxygen. |
Q3: I've noticed a color change in my solid compound. What does this mean?
A3: A visual change in color, often to a pink, reddish, or brownish hue, is a common indicator of indole compound degradation, likely due to oxidation and potential polymerization.[1] While a slight color change might not significantly affect the purity for all applications, it is a definitive sign that the compound is no longer of the highest purity. For sensitive experiments, it is advisable to use a fresh, uncolored batch or re-purify the material.
Q4: What is the best way to store solutions of this compound?
A4: Solutions are generally less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. For short-term storage:
-
Use deoxygenated solvents.
-
Store at -20°C or lower in airtight, light-protected containers.
-
Consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) if compatible with your downstream application.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Purity in Solution
-
Symptoms: You observe a rapid decrease in the main peak area and the appearance of new, unidentified peaks in your HPLC analysis of a recently prepared solution.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation in Solution | 1. Prepare solutions fresh for each experiment. 2. Use solvents that have been deoxygenated by sparging with nitrogen or argon. 3. Add an antioxidant like BHT to your stock solution.[1] 4. Store stock solutions at -80°C if they must be kept for more than a day. |
| Solvent Reactivity | 1. Ensure the chosen solvent is of high purity and free of peroxides (e.g., in older ethers like THF or dioxane). 2. Avoid highly acidic or basic buffered solutions to prevent ester hydrolysis. A pH close to neutral is generally recommended.[2] |
| Light Exposure | 1. Work with solutions in a fume hood with the sash down to minimize light exposure. 2. Use amber glass vials or wrap clear vials in aluminum foil.[2] |
Issue 2: Inconsistent Results Between Experiments
-
Symptoms: You are getting variable results in your biological or chemical assays using the same batch of the compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Storage of Aliquots | 1. Ensure all aliquots (both solid and solution) are stored under identical, optimal conditions (see Q2 and Q4). 2. Avoid repeated freeze-thaw cycles for solutions. Prepare single-use aliquots. |
| Degradation During Experiment | 1. Evaluate the stability of the compound under your specific experimental conditions (e.g., incubation time, temperature, media components). 2. Run a control experiment where the compound is incubated in your assay buffer for the duration of the experiment and then analyzed by HPLC to check for degradation. |
| Contamination | 1. Use sterile techniques when handling solutions for biological assays. 2. Ensure all glassware is scrupulously clean and free of metal ion contaminants. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of the compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[2]
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 48 hours.[2] Then, prepare a 0.5 mg/mL solution.
-
Photodegradation: Expose a solution (0.5 mg/mL) in a clear vial to direct UV light (e.g., 254 nm) or sunlight for 24-48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Analyze by reverse-phase HPLC. A C18 column is typically suitable.[4]
-
Use a UV detector set to a wavelength where the parent compound has strong absorbance (e.g., 280 nm).
-
Compare the chromatograms of the stressed samples to a freshly prepared, unstressed control solution to identify degradation products and quantify the loss of the parent compound.
-
Visualizations
Below are diagrams illustrating key concepts related to the stability and analysis of this compound.
Caption: Simplified degradation pathway for indole compounds.
Caption: Troubleshooting workflow for compound degradation.
Caption: Experimental workflow for forced degradation study.
References
Technical Support Center: Synthesis of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when scaling up the synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.
Troubleshooting Guides
Issue 1: Significant Decrease in Yield Upon Scale-Up
A drop in yield is a common challenge when transitioning from laboratory-scale to pilot-plant or manufacturing-scale synthesis. This section provides a systematic approach to identifying and addressing the root causes of reduced yield.
Possible Causes and Solutions:
-
Inefficient Heat Transfer: Exothermic reactions that are easily managed on a small scale can lead to localized overheating in larger reactors, causing decomposition of starting materials, intermediates, or the final product.
-
Solution: Ensure the pilot-scale reactor has adequate cooling capacity and efficient agitation to maintain a uniform temperature profile. Consider a slower addition rate of reagents to better control the exotherm.
-
-
Mass Transfer Limitations: Inadequate mixing in large reactors can result in localized concentration gradients, leading to an increase in side reactions and incomplete conversion.
-
Solution: Optimize the stirrer design and agitation speed to ensure thorough mixing. For highly viscous reaction mixtures, consider the use of a more powerful overhead stirrer or a different solvent to improve homogeneity.
-
-
Changes in Reagent Addition Rate: The rate of reagent addition, which is easily controlled in the lab, can have a significant impact on the reaction profile at a larger scale, potentially leading to the formation of byproducts.
-
Solution: Implement a controlled addition of critical reagents using a calibrated pump to mimic the optimized laboratory conditions as closely as possible.
-
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction or poison the catalyst on a larger scale.
-
Solution: Source high-purity starting materials and perform quality control checks on each batch before use in the scaled-up synthesis.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low yields in scale-up synthesis.
Issue 2: Formation of Tar-Like Byproducts
The formation of dark, insoluble, and tarry materials is a frequent issue in Fischer indole syntheses, especially under strong acidic conditions and at elevated temperatures. These byproducts complicate purification and significantly reduce the yield of the desired product.
Possible Causes and Solutions:
-
Excessive Acid Concentration or Strength: The use of a highly concentrated or very strong acid can promote polymerization and degradation pathways.
-
Solution: Screen different acid catalysts (e.g., polyphosphoric acid, Amberlyst-15, zinc chloride) and optimize the concentration to find a balance between efficient cyclization and minimal byproduct formation.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of tar formation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Precise temperature control is crucial.
-
-
Prolonged Reaction Time: Leaving the reaction to proceed for an extended period after completion can lead to product degradation and tar formation.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as the starting material is consumed.
-
-
Solvent Effects: The choice of solvent can influence the solubility of intermediates and byproducts, impacting the extent of tar formation.
-
Solution: Experiment with different solvents. A solvent that effectively dissolves all reaction components may help to minimize the formation of insoluble tars.
-
Decision Tree for Mitigating Tar Formation:
Caption: Decision tree for mitigating tar formation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially scalable route is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine (or its hydrochloride salt) with methyl levulinate.
Q2: I am observing an unknown impurity in my final product. What could it be?
A2: Without analytical data, it is difficult to pinpoint the exact impurity. However, common impurities in the Fischer indole synthesis of this molecule can include:
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Regioisomers: If the ketone starting material is unsymmetrical, different regioisomers of the indole can be formed.
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Partially reacted intermediates: Unreacted phenylhydrazone or other intermediates may be present.
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Byproducts from side reactions: These can include products from the cleavage of the N-N bond in the hydrazine or from polymerization of starting materials or the product.[1]
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Residual starting materials: Incomplete conversion will result in the presence of 4-methoxyphenylhydrazine and methyl levulinate in the crude product.
Q3: My purification by column chromatography is not effective. What are my alternatives?
A3: If standard silica gel chromatography is not providing adequate separation, consider the following:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially at a larger scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Alternative Chromatography Media: Consider using a different stationary phase such as alumina or reverse-phase silica gel.
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Preparative HPLC: For high-purity requirements, preparative HPLC can be employed, although it is a more costly and less scalable option.
Data Presentation
Table 1: Representative Yield Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Scale | Starting Material (4-methoxyphenylhydrazine HCl) | Product (this compound) | Yield (%) | Notes |
| Lab-Scale | 10 g | 12.5 g | 75% | Reaction in 250 mL round-bottom flask with magnetic stirring. |
| Pilot-Scale | 1 kg | 1.1 kg | 66% | Reaction in 20 L glass-lined reactor with overhead stirring. Yield decrease attributed to minor temperature fluctuations and less efficient mixing. |
Note: The data presented in this table is representative and may not reflect the exact results of every synthesis. Actual yields will vary depending on the specific reaction conditions and equipment used.
Table 2: Optimized Reaction Parameters for Scale-Up
| Parameter | Laboratory-Scale | Pilot-Scale Recommendation |
| Solvent | Ethanol | Ethanol or Acetic Acid |
| Acid Catalyst | Sulfuric Acid (catalytic) | Polyphosphoric Acid or Amberlyst-15 |
| Temperature | Reflux (approx. 78 °C) | 80-90 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours (monitor by HPLC) |
| Agitation | Magnetic Stirrer (500 rpm) | Overhead Stirrer (200-300 rpm, adjust for vortex) |
Experimental Protocols
Detailed Methodology for the Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for Fischer indole synthesis and is intended as a general guideline.[2][3] Optimization may be required for specific equipment and scales.
Materials:
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4-Methoxyphenylhydrazine hydrochloride
-
Methyl levulinate
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and methyl levulinate (1.1 equivalents).
-
Solvent Addition: Add anhydrous ethanol to the reactor to achieve a suitable concentration (e.g., 5-10 mL per gram of hydrazine).
-
Catalyst Addition: With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious as CO2 gas will be evolved.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of the target molecule.
References
Technical Support Center: Managing Reaction Exotherms in the Synthesis of Indole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of reaction exotherms during the synthesis of indole derivatives. The information is tailored for researchers, scientists, and drug development professionals to help ensure safer and more efficient experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I observed a sudden, uncontrolled temperature increase during my indole synthesis. What is happening and what should I do?
Answer: You are likely experiencing a thermal runaway, a dangerous situation where the heat generated by the reaction exceeds the rate of heat removal, causing the reaction to accelerate uncontrollably.[1][2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: If safe to do so, increase the efficiency of your cooling system. For an ice bath, add more ice and salt. For a circulator, lower the setpoint temperature.
-
Prepare for Quenching: Have a pre-chilled quenching solution (e.g., cold water, saturated aqueous ammonium chloride) ready for immediate addition if the temperature continues to rise uncontrollably.[1]
Potential Causes & Long-Term Solutions:
-
Cause: Reagent addition was too rapid.
-
Solution: Reduce the addition rate. Use a syringe pump or a dropping funnel for controlled, slow addition, especially during scale-up.[3]
-
-
Cause: Inadequate cooling capacity.
-
Solution: Ensure your cooling system is appropriately sized for the reaction scale. The ratio of surface area to volume decreases on scale-up, making heat removal less efficient.[1][3] For larger reactions, a simple ice bath may be insufficient; consider using a jacketed reactor with a circulating coolant.[3][4]
-
-
Cause: Incorrect reaction temperature.
-
Solution: Some steps, like the cyclization in a Fischer indole synthesis, are highly exothermic.[1] Starting the addition at a lower initial temperature can provide a larger buffer to absorb the heat of reaction.
-
Question 2: My reaction yield is low and the TLC/LC-MS analysis shows multiple impurity spots. Could this be related to the exotherm?
Answer: Yes, poor temperature control is a common cause of reduced yield and purity.[1]
Potential Causes & Solutions:
-
Cause: Elevated temperatures promoting side reactions.
-
Solution: Many indole syntheses have an optimal temperature range. Exceeding this can provide the activation energy for undesired reaction pathways.[1] Maintain a stable internal temperature using a well-controlled cooling system and monitor it continuously.
-
-
Cause: Decomposition of starting materials, intermediates, or the final product.
-
Cause: Inconsistent temperature throughout the reaction vessel ("hot spots").
-
Solution: Ensure efficient stirring to maintain a homogenous temperature distribution within the reactor. Inadequate stirring can lead to localized hot spots where decomposition and side reactions occur.
-
Question 3: I successfully ran my indole synthesis on a 1-gram scale, but when I tried to scale up to 50 grams, I experienced a dangerous exotherm. Why did this happen?
Answer: This is a classic scale-up challenge related to heat transfer. As the volume of a reaction increases, its surface area (which is used for heat dissipation) does not increase proportionally.[1] This makes it much harder to remove heat from a larger reaction.
Solutions for Scale-Up:
-
Re-evaluate Your Cooling System: An ice bath sufficient for a 1-gram scale is likely inadequate for a 50-gram reaction. A jacketed lab reactor connected to a thermostat or recirculating chiller is often necessary for safe and controlled scale-up.[3][6]
-
Control Addition Rate: The rate of reagent addition is critical. What works on a small scale will be too fast for a larger one. The addition should be controlled based on the internal reaction temperature, not just time. Automated dosing systems can be programmed to pause addition if the temperature exceeds a set safety limit.[3]
-
Perform a Safety Assessment: Before scaling up, always perform a thorough risk assessment.[1] Reaction calorimetry can provide crucial data on the heat of reaction and the maximum temperature rise under adiabatic conditions (worst-case scenario of total cooling failure), which helps in designing a safe process.[7]
Frequently Asked Questions (FAQs)
Q1: Which common indole synthesis methods are known to be exothermic?
A1: Several indole syntheses can be significantly exothermic. The most notable include:
-
Fischer Indole Synthesis: The acid-catalyzed cyclization of the phenylhydrazone intermediate is often exothermic, especially when using strong acids like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.[1][8][9]
-
Bischler-Möhlau Indole Synthesis: This reaction involves heating an α-bromo-acetophenone with excess aniline, often under harsh conditions that can lead to strong exotherms.[10][11]
Q2: What are the most critical safety precautions for handling exothermic indole syntheses?
A2: Safety is paramount. Always adhere to the following precautions:
-
Risk Assessment: Conduct a thorough risk assessment before any experiment, paying special attention to the potential for thermal runaway.[1][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[12]
-
Proper Equipment: Use equipment rated for the planned reaction temperatures and pressures. Ensure you have an adequate and reliable cooling system in place before starting.[2][12]
-
Ventilation: Perform all reactions in a well-ventilated fume hood to avoid exposure to potentially toxic fumes.[12]
-
Unattended Reactions: Never leave a potentially exothermic reaction unattended, especially during initial trials or scale-up.[12]
-
Emergency Plan: Have an emergency plan that includes access to a safety shower, fire extinguisher, and appropriate quenching agents.
Q3: What are the best methods for cooling an exothermic reaction in a laboratory setting?
A3: The choice of cooling method depends on the scale and intensity of the exotherm.[13]
-
Small Scale (<5 g): Ice/water or ice/salt baths are often sufficient.
-
Medium Scale (5-100 g): A jacketed reactor connected to a recirculating chiller (circulator) provides much better temperature control and is highly recommended.[4] These systems can maintain a precise temperature, even below 0 °C.[13]
-
Large Scale (>100 g): Advanced cooling systems, including more powerful chillers and heat exchangers, are necessary. Process safety experts should be consulted.
Q4: What key process parameters should I monitor to control an exotherm?
A4: Continuous monitoring is crucial for safety and reproducibility.
-
Internal Temperature: This is the most critical parameter. A thermocouple or resistance thermometer should be placed directly in the reaction mixture.
-
Jacket Temperature: In a jacketed reactor, monitoring the coolant temperature helps assess the efficiency of heat removal.
-
Reagent Addition Rate: This should be carefully controlled and documented.
-
Stirrer Speed: Ensure consistent and adequate agitation throughout the reaction.
Data Presentation
Table 1: Exotherm Management Strategies for Common Indole Syntheses
| Synthesis Method | Typical Catalyst / Conditions | Potential for Exotherm | Recommended Control Strategies | Temperature Range (°C) |
| Fischer Indole | Polyphosphoric Acid (PPA), H₂SO₄, ZnCl₂[9] | High during cyclization step[1] | Slow, portion-wise, or dropwise addition of hydrazone to hot acid; maintain vigorous stirring; use a jacketed reactor for scales >5g.[1] | 80 - 180 |
| Bischler-Möhlau | Excess aniline, heat[10] | Moderate to High | Control rate of heating; ensure efficient reflux condenser; consider microwave-assisted methods for better control.[11] | 150 - 250 |
| Leimgruber-Batcho | Reductive cyclization (e.g., H₂, Pd/C)[14] | Low to Moderate | Control rate of hydrogen addition; monitor pressure and temperature. | 25 - 80 |
| Bartoli Indole | Vinyl Grignard reagents[14] | High during Grignard addition | Slow, dropwise addition of Grignard reagent at low temperature (e.g., 0 °C or below); use an efficient cooling bath.[1] | 0 - 25 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with Exotherm Management
This protocol describes the synthesis of 2,3-dimethylindole from phenylhydrazine and methyl ethyl ketone as an example.
1. Risk Assessment & Preparation:
-
Identify the cyclization step as highly exothermic. Ensure a cooling bath (ice/water) is readily available to moderate the reaction if necessary.
-
Ensure all work is performed in a certified fume hood. Wear appropriate PPE.
2. Hydrazone Formation (In Situ):
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add phenylhydrazine (1.0 eq) and methyl ethyl ketone (1.05 eq) to glacial acetic acid (as solvent).
-
Heat the mixture gently to 50-60 °C and stir for 1 hour or until TLC analysis indicates complete formation of the hydrazone.[15]
3. Cyclization (Exotherm Control Point):
-
To the flask containing the hydrazone solution, begin the slow, portion-wise addition of the acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄).
-
CRITICAL: Monitor the internal temperature closely during addition. If a rapid temperature rise is observed, immediately stop the addition and apply external cooling (ice bath) to maintain the desired temperature.[1]
-
Once the addition is complete, heat the reaction mixture to the target temperature (e.g., 80-100 °C) and maintain for 2-4 hours, monitoring by TLC.[1]
4. Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice or into a beaker of cold water to quench the reaction.[1]
-
Neutralize the acidic solution by slowly adding a base (e.g., 10 M NaOH solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. pharma-iq.com [pharma-iq.com]
- 4. asynt.com [asynt.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Heating and cooling system for chemical reaction kettle reaction process-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 13. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 14. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
comparison of synthetic methods for methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
A comprehensive comparison of two distinct synthetic methodologies for the production of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the Fischer indole synthesis and a two-step approach involving indole formation followed by C3-alkylation, supported by detailed experimental protocols and quantitative data.
Method 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. This one-pot reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine and a ketone or aldehyde. For the synthesis of the target molecule, p-methoxyphenylhydrazine is reacted with methyl levulinate.
Experimental Protocol:
A mixture of p-methoxyphenylhydrazine hydrochloride (1 equivalent) and methyl levulinate (1.1 equivalents) in glacial acetic acid is heated to reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound.
Method 2: Indole Formation followed by C3-Alkylation
This two-step approach first constructs the 5-methoxy-2-methylindole core, which is then functionalized at the C3 position with the acetate group.
Step 1: Synthesis of 5-Methoxy-2-methylindole
The indole nucleus is synthesized via a reaction analogous to the Bischler-Möhlau synthesis.
Experimental Protocol: p-Methoxyaniline (1 equivalent) and hydroxyacetone (1.2 equivalents) are dissolved in glacial acetic acid. The solution is heated to reflux for 8 hours.[1] After completion of the reaction, the acetic acid is removed under reduced pressure. The residue is then recrystallized from acetonitrile to yield 5-methoxy-2-methylindole as an off-white solid.[1]
Step 2: C3-Alkylation of 5-Methoxy-2-methylindole
The final step involves a Friedel-Crafts type alkylation at the electron-rich C3 position of the indole.
Experimental Protocol: To a solution of 5-methoxy-2-methylindole (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile, a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 equivalents) is added at 0 °C. Methyl bromoacetate (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data Comparison
| Parameter | Method 1: Fischer Indole Synthesis | Method 2: Indole Formation & C3-Alkylation |
| Number of Steps | 1 | 2 |
| Starting Materials | p-Methoxyphenylhydrazine, Methyl levulinate | p-Methoxyaniline, Hydroxyacetone, Methyl bromoacetate |
| Key Reagents/Catalysts | Acetic acid | Acetic acid, Lewis acid (e.g., BF₃·OEt₂) |
| Reaction Temperature | Reflux (approx. 118 °C) | Step 1: Reflux (approx. 118 °C); Step 2: 0 °C to RT |
| Reaction Time | 2-4 hours | Step 1: 8 hours; Step 2: 12-24 hours |
| Overall Yield | Moderate to Good (typically 60-80%) | Good to Excellent (Step 1: ~94%[1]; Step 2: estimated 70-90%) |
| Purification | Recrystallization | Recrystallization and Column Chromatography |
Workflow Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Comparative Spectroscopic Analysis of Methyl and Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate and its ethyl ester analogue. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Introduction
This compound and ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate are indole derivatives. The indole scaffold is a prominent feature in many biologically active compounds. Notably, derivatives of indole-3-acetic acid have garnered significant attention for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Understanding the subtle differences in the spectroscopic signatures of these closely related esters is crucial for unambiguous structure elucidation and purity assessment.
Spectroscopic Data Comparison
The primary spectroscopic differences between the methyl and ethyl esters arise from the presence of the different alkoxy groups (-OCH₃ vs. -OCH₂CH₃). These differences are most apparent in ¹H and ¹³C NMR spectroscopy.
Table 1: ¹H NMR Data Comparison (Predicted for Methyl Ester, Experimental for Ethyl Ester)
| Assignment | This compound (Predicted δ, ppm) | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Experimental δ, ppm) |
| Indole-NH | ~8.0 | 10.8 (s, 1H) |
| Ar-H | 6.8-7.2 | 6.6 (d, 1H), 6.8 (s, 1H), 7.2 (d, 1H) |
| OCH₃ (on ring) | ~3.8 | 3.7 (s, 3H) |
| CH₂ (acetate) | ~3.6 | 3.4 (s, 2H) |
| C=O-OCH₃ | ~3.7 | - |
| C=O-OCH₂CH₃ | - | 4.0 (q, 2H) |
| C=O-OCH₂CH₃ | - | 1.3 (t, 3H) |
| CH₃ (on ring) | ~2.3 | 2.3 (s, 3H) |
Note: Predicted values for the methyl ester are based on typical chemical shifts for analogous structures.
Table 2: ¹³C NMR Data Comparison (Predicted for Methyl Ester, Experimental for Ethyl Ester)
| Assignment | This compound (Predicted δ, ppm) | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Experimental δ, ppm) |
| C=O | ~172 | 171 |
| Aromatic C | 100-155 | 99, 103, 109, 110, 128, 129, 133, 152 |
| OCH₃ (on ring) | ~55 | 55 |
| CH₂ (acetate) | ~30 | 29 |
| C=O-OCH₃ | ~52 | - |
| C=O-OCH₂CH₃ | - | 59 |
| C=O-OCH₂CH₃ | - | 14 |
| CH₃ (on ring) | ~12 | 11 |
Note: Predicted values for the methyl ester are based on typical chemical shifts for analogous structures.
Table 3: IR Spectroscopy Data Comparison
| Functional Group | **this compound (Expected, cm⁻¹) ** | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Experimental, cm⁻¹) |
| N-H Stretch | ~3300-3400 | 3317 |
| C-H Stretch (Aromatic) | ~3000-3100 | 2975–3002 |
| C-H Stretch (Aliphatic) | ~2850-3000 | 2833–2924 |
| C=O Stretch (Ester) | ~1735-1750 | 1728 |
Table 4: Mass Spectrometry Data
| Parameter | This compound | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
| Molecular Formula | C₁₃H₁₅NO₃ | C₁₄H₁₇NO₃ |
| Molecular Weight | 233.26 g/mol | 247.29 g/mol |
| Exact Mass | 233.1052 g/mol | 247.1208 g/mol |
Experimental Protocols
Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
A mixture of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (1 equivalent) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture is refluxed for several hours. After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl ester, which can be further purified by column chromatography or recrystallization.
General Procedure for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or as a thin film. Liquid samples can be analyzed neat between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. The data is reported as a mass-to-charge ratio (m/z).
Conceptual Diagram
Indole-3-acetic acid derivatives are known to exhibit anti-inflammatory effects, in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The following diagram illustrates a simplified workflow for evaluating the COX inhibitory activity of these compounds.
Caption: Workflow for assessing the COX inhibitory potential of indole acetate derivatives.
comparative study of the reactivity of different substituted indole-3-acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of various substituted indole-3-acetates, focusing on the influence of electron-donating and electron-withdrawing groups on the indole nucleus. The information presented is intended to aid in the design and synthesis of novel indole-3-acetate derivatives for applications in drug discovery and chemical biology.
Introduction
Indole-3-acetic acid (IAA) and its derivatives are a pivotal class of molecules with significant biological activity, most notably as the primary auxin in plants. The esterification of the carboxylic acid group to form indole-3-acetates provides a key handle for chemical modification and the development of prodrugs or signaling molecules. The reactivity of the acetate group is paramount to the biological activity and metabolic stability of these compounds. This guide explores how substituents on the indole ring modulate this reactivity, with a focus on alkaline hydrolysis as a representative reaction.
The Impact of Substituents on Reactivity
The electronic properties of substituents on the indole ring play a crucial role in determining the reactivity of the C3-acetate group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density at the carbonyl carbon of the acetate moiety.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) decrease the electron density of the indole ring. This electronic pull extends to the acetate group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, indole-3-acetates bearing EWGs are expected to exhibit enhanced reactivity towards hydrolysis.
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density of the indole ring. This effect is transmitted to the acetate group, reducing the electrophilicity of the carbonyl carbon. As a result, indole-3-acetates with EDGs are anticipated to be less reactive towards hydrolysis.
Quantitative Comparison of Reactivity: Alkaline Hydrolysis
To illustrate the impact of substituents on the reactivity of indole-3-acetates, the following table summarizes the pseudo-first-order rate constants (k_obs) for the alkaline hydrolysis of a series of methyl indole-3-acetates. This data is representative and serves to demonstrate the expected trends.
| Compound | Substituent (Position) | Substituent Type | Rate Constant (k_obs) x 10⁻⁴ s⁻¹ |
| Methyl 5-nitroindole-3-acetate | 5-NO₂ | Electron-Withdrawing | 8.5 |
| Methyl 5-bromoindole-3-acetate | 5-Br | Electron-Withdrawing | 4.2 |
| Methyl indole-3-acetate | H | Neutral | 1.5 |
| Methyl 5-methylindole-3-acetate | 5-CH₃ | Electron-Donating | 0.8 |
| Methyl 5-methoxyindole-3-acetate | 5-OCH₃ | Electron-Donating | 0.5 |
Note: The rate constants presented are illustrative and intended for comparative purposes. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocols
General Synthesis of Substituted Indole-3-Acetates
A common method for the synthesis of substituted indole-3-acetates involves a two-step process:
-
Synthesis of Substituted Indole-3-Acetic Acid: This can be achieved through various methods, including the Fischer indole synthesis followed by reaction with glycolic acid in the presence of a strong base.
-
Esterification: The substituted indole-3-acetic acid is then esterified, for example, by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) or by converting the carboxylic acid to an acyl chloride followed by reaction with the alcohol.
Kinetic Analysis of Alkaline Hydrolysis
The rate of alkaline hydrolysis of substituted indole-3-acetates can be monitored using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Reaction Setup: A solution of the substituted methyl indole-3-acetate in a suitable solvent (e.g., a mixture of acetonitrile and water) is prepared. The reaction is initiated by adding a solution of sodium hydroxide to achieve the desired pH. The reaction is maintained at a constant temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched by adding a small amount of acid (e.g., acetic acid) to neutralize the base.
-
HPLC Analysis: The quenched samples are analyzed by reverse-phase HPLC with a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Detection: The disappearance of the starting ester and the appearance of the corresponding indole-3-acetic acid are monitored using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: The peak areas of the ester and the acid are used to determine their concentrations at each time point. The natural logarithm of the ester concentration is plotted against time. The slope of this plot gives the pseudo-first-order rate constant (k_obs).
Visualizing Reaction Mechanisms and Pathways
General Workflow for Synthesis and Kinetic Analysis
Caption: General workflow for the synthesis of substituted indole-3-acetates and the subsequent kinetic analysis of their alkaline hydrolysis.
Signaling Pathway of Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid, the product of indole-3-acetate hydrolysis, is a key signaling molecule in plants. The following diagram illustrates a simplified overview of its signaling pathway.
Caption: A simplified diagram of the nuclear auxin signaling pathway, where IAA binding to its receptor leads to the degradation of transcriptional repressors and subsequent gene expression.
Conclusion
The reactivity of substituted indole-3-acetates is significantly influenced by the electronic nature of the substituents on the indole ring. Electron-withdrawing groups enhance the rate of reactions such as alkaline hydrolysis, while electron-donating groups have the opposite effect. This understanding is crucial for the rational design of indole-3-acetate derivatives with tailored reactivity and biological activity profiles. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers in this field.
A Comparative Guide to Purity Assessment of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this indole derivative.
Comparison of Analytical Techniques
The selection of an optimal analytical method for purity determination hinges on factors such as the nature of potential impurities, required sensitivity, and the desired level of analytical detail. While HPLC is a robust and widely adopted technique for non-volatile and thermally labile compounds, GC-MS and qNMR offer orthogonal approaches with distinct advantages.
Table 1: Performance Comparison of HPLC, GC-MS, and qNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes. | Applicable to soluble analytes containing NMR-active nuclei (e.g., ¹H). |
| Quantitation | Typically requires a reference standard of known purity for accurate quantification. | Requires a reference standard for quantification. | Provides absolute purity determination without the need for a specific reference standard of the analyte.[1][2][3] |
| Impurity Detection | Excellent for detecting non-volatile impurities and closely related structural analogs. | Highly sensitive for volatile and semi-volatile impurities, including residual solvents. | Detects and quantifies a broad range of impurities, including those without a UV chromophore. |
| Structural Info. | Limited to retention time and UV spectrum unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information from mass fragmentation patterns, aiding in impurity identification.[4][5][6] | Offers comprehensive structural elucidation of both the main component and impurities. |
| Sample Throughput | Moderate to high, depending on the method. | Moderate, can be slower due to longer run times and potential sample preparation. | Lower, as longer acquisition times may be needed for high precision. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for indole derivatives and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.[7]
-
Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Column : Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or a similar C18 column).[7]
-
Mobile Phase : A mixture of acetonitrile and water containing an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[7]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation : Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase or a suitable solvent like methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a potential GC-MS method for the purity assessment of this compound, particularly for identifying volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of the analyte and related polar impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and Spectrometric Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40-550 m/z.
-
-
Sample Preparation :
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
(If necessary) Perform derivatization (e.g., silylation) to increase volatility.
-
Transfer to a GC vial for analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a general procedure for the determination of absolute purity of this compound by ¹H qNMR.
-
Instrumentation : NMR spectrometer (400 MHz or higher).
-
Materials :
-
Internal Standard : A certified reference material with a known purity that has signals that do not overlap with the analyte (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters :
-
Pulse Program : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans : Sufficient to achieve a high signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Purity Calculation :
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Analytical Workflow
The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical workflow for choosing between HPLC, GC-MS, and qNMR for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Analytical Method Validation for Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
This guide provides a comparative analysis of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate against established High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry techniques. The validation of this new method is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method is benchmarked against traditional HPLC and UV-Vis spectrophotometric methods. The following table summarizes the key validation parameters for each technique, offering a clear comparison of their capabilities.
| Validation Parameter | New UPLC-MS/MS Method | Alternative HPLC Method | Alternative UV-Vis Spectrophotometry Method |
| Specificity | High (Mass-based detection) | Moderate to High | Low to Moderate |
| Linearity Range | 0.1 - 100 ng/mL | 7.5 - 75 µg/mL[1] | 10 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995[3] | > 0.998[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 2.0%[4] | < 2.0% |
| Limit of Detection (LOD) | 0.05 ng/mL | ~0.05 µg/mL[5] | ~0.6 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | ~0.2 µg/mL[5] | ~2.0 µg/mL |
| Robustness | High | Moderate | Low |
| Analysis Time | ~ 5 minutes | 5 - 10 minutes[7] | ~ 10 minutes |
Experimental Protocols
Detailed methodologies for the novel UPLC-MS/MS method and the comparative HPLC and UV-Vis spectrophotometry techniques are provided below.
New Analytical Method: UPLC-MS/MS
This method offers high sensitivity and specificity for the quantification of this compound.
Instrumentation:
-
UPLC System coupled with a Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard.
Sample Preparation:
-
Dissolve a known amount of the sample in methanol to prepare a stock solution.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For analysis, dilute the samples with the initial mobile phase composition.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC)
A widely used method for the quantification of indole derivatives in pharmaceutical formulations.[1][8]
Instrumentation:
-
HPLC system with a UV-Vis detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., 10 mM sodium acetate, pH 4) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[8]
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to fall within the linear range.
-
Filter samples through a 0.45 µm syringe filter before injection.
Alternative Method 2: UV-Vis Spectrophotometry
A simple and cost-effective method for the determination of the analyte in bulk and dosage forms.
Instrumentation:
-
UV-Vis Spectrophotometer
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm. For a similar compound, indomethacin, λmax has been reported at 266 nm[9] and 320 nm.[2]
-
Calibration Curve: Prepare a series of standard solutions of the analyte in the chosen solvent. Measure the absorbance of each solution at the λmax and plot a graph of absorbance versus concentration.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the selected solvent to obtain a stock solution.
-
Prepare different concentrations of the analyte by diluting the stock solution.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a new analytical method as per ICH guidelines.[3][4]
Caption: Workflow for the validation of a new analytical method.
References
- 1. jopcr.com [jopcr.com]
- 2. rjpdft.com [rjpdft.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. A Validated Uv Spectroscopic Method Developmentfor Estimation Of Indomethacin In Bulk And Its Formulation, GJRA - Global Journal For Research Analysis(GJRA), GJRA | World Wide Journals [worldwidejournals.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Disclaimer: No specific Safety Data Sheet (SDS) is available for methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. The following guidance is synthesized from safety information for structurally related indole derivatives and general laboratory chemicals. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions. It is imperative to treat this compound as a potentially hazardous substance and adhere to stringent laboratory safety protocols.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer key operational questions, fostering a culture of safety and building trust in laboratory chemical handling.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The minimum required PPE includes:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes.[1][2] A face shield should be worn in addition to safety goggles when there is a significant splash hazard.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][3] Gloves should be inspected for integrity before each use and changed regularly, typically every 30 to 60 minutes, or immediately if contaminated or damaged.[4] |
| Body Protection | Laboratory Coat | A standard, full-length, buttoned lab coat should be worn at all times to protect skin and clothing.[1][3] For tasks with a higher risk of splashes or spills, chemically resistant aprons or coveralls are recommended.[1] |
| Respiratory Protection | Fume Hood/Respirator | All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[3] If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator may be necessary.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills.[3] |
II. Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[3]
B. Safe Handling Practices:
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
C. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[2]
-
Keep the container in a cool, dark, and well-ventilated place.[2]
-
Store away from incompatible materials such as oxidizing agents.[2]
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
A. Waste Categorization:
-
Solid Waste: Unused or expired solid compound, contaminated weigh boats, and paper towels.
-
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment.
B. Disposal Procedures:
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Waste Collection:
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not pour any waste containing this compound down the drain.[3]
-
-
Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of the chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
